(2-Amino-4-methylphenyl)dimethylphosphine oxide
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Overview
Description
(2-Amino-4-methylphenyl)dimethylphosphine oxide: is an organic compound characterized by the presence of a dimethylphosphoryl group and a methylaniline moiety. This compound is notable for its applications in organic synthesis, where it serves as a versatile reagent for introducing dimethylphosphoryl and aniline functionalities into various molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methylphenyl)dimethylphosphine oxide typically involves the reaction of 5-methylaniline with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-methylphenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of dimethylphosphoryl oxide derivatives.
Reduction: Formation of dimethylphosphine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aniline moiety.
Scientific Research Applications
(2-Amino-4-methylphenyl)dimethylphosphine oxide has a wide range of applications in scientific research, including:
Biology: Investigated for its potential role in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Amino-4-methylphenyl)dimethylphosphine oxide involves its interaction with molecular targets through its phosphoryl and aniline groups. The phosphoryl group can participate in phosphorylation reactions, while the aniline moiety can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(Dimethylphosphoryl)aniline: Similar structure but lacks the methyl group on the aniline moiety.
5-Methylaniline: Lacks the dimethylphosphoryl group.
Dimethylphosphoryl chloride: Used as a reagent in the synthesis of phosphoryl compounds.
Uniqueness: (2-Amino-4-methylphenyl)dimethylphosphine oxide is unique due to the presence of both dimethylphosphoryl and methylaniline functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-dimethylphosphoryl-5-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NOP/c1-7-4-5-9(8(10)6-7)12(2,3)11/h4-6H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIYSMQLPXOSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)P(=O)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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